An In-depth Technical Guide to the Structure and Function of Cyclic tri-AMP
An In-depth Technical Guide to the Structure and Function of Cyclic tri-AMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic tri-adenosine monophosphate (c-tri-AMP, cAAA, or cA3) is a cyclic trinucleotide second messenger pivotal to bacterial defense mechanisms against bacteriophage infection. Synthesized by cGAS/DncV-like nucleotidyltransferases (CD-NTases), c-tri-AMP acts as a potent allosteric activator of the endonuclease NucC. This activation triggers a cascade that ultimately leads to the degradation of cellular DNA, inducing an abortive infection state that prevents viral propagation. This guide provides a comprehensive overview of the structure of c-tri-AMP, its signaling pathway, and the experimental protocols for its study.
The Core Structure of Cyclic tri-AMP
Cyclic tri-AMP is a cyclic trinucleotide composed of three adenosine (B11128) monophosphate (AMP) units. These units are linked together by 3',5'-phosphodiester bonds, forming a closed-loop structure.[1][2] The absence of a free 5' or 3' end confers resistance to exonucleases.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Cyclic tri-AMP is presented in the table below. This information is crucial for experimental design and analysis in research and drug development.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₆N₁₅O₁₈P₃ (free acid) | [2] |
| Molecular Weight | 987.63 g/mol (free acid) | [2] |
| Maximum Absorbance (λmax) | 259 nm | [2] |
| Molar Extinction Coefficient (ε) | 40,500 L·mol⁻¹·cm⁻¹ at pH 7.5 | [2] |
| Binding Affinity to E. coli NucC (Kd) | 0.7 µM | [4] |
The Cyclic tri-AMP Signaling Pathway
The c-tri-AMP signaling pathway is a critical component of the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS) in bacteria.[3][5] The pathway is initiated upon detection of a phage infection, leading to the activation of a CD-NTase. This enzyme then synthesizes c-tri-AMP from ATP. The c-tri-AMP molecules act as second messengers, diffusing through the cytoplasm and binding to the allosteric site of the NucC endonuclease. This binding event induces a conformational change in NucC, causing its trimeric forms to assemble into a catalytically active hexamer.[3] The activated NucC hexamer then proceeds to cleave double-stranded DNA non-specifically, leading to the degradation of the host chromosome and ultimately, cell death. This abortive infection mechanism is a form of altruistic suicide that prevents the propagation of the phage to the wider bacterial population.
Experimental Protocols
Enzymatic Synthesis of Cyclic tri-AMP (cAAA)
This protocol is adapted from the enzymatic generation of cyclic trinucleotides as described in the study of NucC activation.[4]
Materials:
-
Purified CD-NTase (e.g., Ec-CdnD02 from Enterobacter cloacae)
-
ATP (Adenosine 5'-triphosphate)
-
Reaction Buffer: 10 mM Tris-HCl pH 9.0, 12.5 mM NaCl, 20 mM MgCl₂, 1 mM DTT
Procedure:
-
Prepare a 40 mL synthesis reaction mixture.
-
Add the purified CD-NTase to a final concentration of 500 nM.
-
Add ATP to a final concentration of 0.25 mM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2-4 hours, optimization may be required).
-
Terminate the reaction by heat inactivation of the enzyme at 95°C for 10 minutes.
-
The resulting solution contains synthesized c-tri-AMP, which can then be purified.
Purification of Cyclic tri-AMP by Anion-Exchange HPLC
This protocol provides a general framework for the purification of cyclic oligonucleotides. Specific parameters may need to be optimized.
Materials:
-
Anion-exchange HPLC column (e.g., Mono Q)
-
Buffer A: 50 mM Ammonium Formate, pH 5.0[6]
-
Buffer B: 0.4% Formic Acid in water[6]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the anion-exchange column with Buffer A.[6]
-
Load the c-tri-AMP synthesis reaction mixture onto the column. The typical sample load is around 500 µL.[6]
-
Wash the column with Buffer A to remove unbound components.
-
Elute the bound c-tri-AMP using a gradient of Buffer B. A stepwise decrease in pH is effective for elution.[6]
-
Monitor the elution profile at 259 nm and collect the fractions corresponding to the c-tri-AMP peak.
-
Confirm the identity and purity of the collected fractions using mass spectrometry.
-
Lyophilize the purified fractions to obtain c-tri-AMP as a solid.
NucC Endonuclease Activity Assay
This assay is used to determine the activation of NucC by c-tri-AMP.[7]
Materials:
-
Purified NucC protein
-
Purified c-tri-AMP
-
Plasmid DNA (e.g., pUC19 or a similar small plasmid)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 25 mM NaCl, 10 mM MgCl₂, 1 mM DTT[7]
-
Agarose (B213101) gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Set up reaction tubes with the following components:
-
Control: Plasmid DNA in Assay Buffer.
-
NucC only: Plasmid DNA and NucC in Assay Buffer.
-
NucC + c-tri-AMP: Plasmid DNA, NucC, and c-tri-AMP in Assay Buffer.
-
-
Use a final concentration of approximately 10 nM NucC and 100 nM c-tri-AMP.[7]
-
Add approximately 1 µg of plasmid DNA to each reaction.[7]
-
Incubate the reactions at 37°C for 10-30 minutes.[7]
-
Stop the reactions by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV illumination.[7] Degradation of the plasmid DNA in the "NucC + c-tri-AMP" lane indicates successful activation of the endonuclease.
Experimental and Logical Workflow
The study of the c-tri-AMP signaling pathway typically involves a series of interconnected experiments to elucidate its components and mechanism. A logical workflow for such an investigation is depicted below.
Conclusion
Cyclic tri-AMP is a key player in bacterial innate immunity, acting as a critical signaling molecule in the defense against bacteriophage infection. Its unique cyclic structure and specific interaction with the endonuclease NucC highlight a sophisticated mechanism of abortive infection. The detailed understanding of its structure, signaling pathway, and the experimental methods to study it are essential for researchers in microbiology, molecular biology, and for professionals in drug development who may target these pathways for novel antimicrobial strategies. This guide provides a foundational resource for these endeavors.
References
- 1. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Crystal structure and functional implication of a bacterial cyclic AMP–AMP–GMP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-triAMP BIOLOG Life Science Institute [biolog.de]
